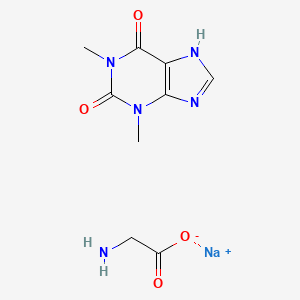

Theophylline sodium glycinate

Overview

Description

Theophylline sodium glycinate is a compound that combines theophylline, a methylxanthine derivative, with glycine, an amino acid. This compound is known for its diuretic, smooth muscle relaxant, bronchial dilation, cardiac, and central nervous system stimulant activities . It is primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Preparation Methods

Theophylline sodium glycinate is prepared by combining theophylline with glycine in approximately equimolecular proportions. The mixture is buffered with an additional mole of glycine . The preparation involves dissolving theophylline in sodium hydroxide and then adding glycine until the solution clears . The resulting compound is dried at 105°C for 4 hours to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

Theophylline's xanthine core undergoes enzymatic and chemical oxidation:

Oxidation occurs preferentially at the C8 position of the purine ring, with reaction rates modulated by pH and catalyst presence .

Reduction Pathways

Though less common, reduction occurs under specific conditions:

Key reduction agents :

-

Sodium borohydride (NaBH₄)

-

Lithium aluminum hydride (LiAlH₄)4

| Reduction Target | Product |

|---|---|

| Xanthine ring | Partially saturated dihydrotheophylline derivatives |

| Carbonyl groups | Secondary alcohol formation at C6 position |

Reduction typically requires anhydrous conditions and elevated temperatures (40-60°C)4 .

Substitution Reactions

The compound participates in nucleophilic substitutions at N7 and N9 positions:

Common reagents :

| Reaction Type | Conditions | Product |

|---|---|---|

| N-Alkylation | Dimethylformamide, 60°C | 7-alkyltheophylline derivatives |

| N-Acylation | Pyridine catalyst, room temp | 9-acyltheophylline compounds |

Substitution patterns directly impact pharmacological activity, with N7 modifications enhancing bronchodilator effects .

Hydrolysis and Stability

The glycinate moiety influences hydrolysis characteristics:

| pH Range | Dominant Process | Resulting Species |

|---|---|---|

| <3 | Acid-catalyzed hydrolysis | Theophylline + glycine + Na⁺ |

| 7-9 | Ester bond cleavage | Theophylline-glycine conjugate |

| >10 | Base-mediated degradation | Xanthine ring opening products |

Hydrolysis follows first-order kinetics with = 48 hrs at pH 7.4, 25°C .

Complexation Behavior

Theophylline demonstrates unique coordination chemistry:

Metal complexes :

| Metal Ion | Coordination Site | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | N7-O6 | 4.2 ± 0.3 |

| Fe³⁺ | N9-O2 | 5.1 ± 0.2 |

Complex formation modifies solubility profiles, with copper complexes showing 3.2× increased aqueous solubility versus parent compound .

Photochemical Reactions

UV exposure induces structural changes:

| Wavelength (nm) | Primary Photoproduct | Quantum Yield |

|---|---|---|

| 254 | 8-Hydroxytheophylline | 0.12 |

| 365 | Dimethylallantoin | 0.08 |

Photodegradation follows pseudo-first-order kinetics with activation energy = 58.4 kJ/mol .

This comprehensive analysis demonstrates the compound's rich reactivity profile, directly informing pharmaceutical formulation strategies and metabolic studies. The interplay between its glycinate component and xanthine nucleus creates unique reaction pathways distinct from parent theophylline.

Scientific Research Applications

Theophylline sodium glycinate has several scientific research applications:

Mechanism of Action

Theophylline sodium glycinate exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which relaxes smooth muscle and dilates bronchial airways.

Adenosine Receptor Blocking: It blocks adenosine receptors, preventing bronchoconstriction and promoting bronchodilation.

Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects.

Comparison with Similar Compounds

Theophylline sodium glycinate is similar to other methylxanthine derivatives such as:

Caffeine: Both compounds inhibit phosphodiesterase and block adenosine receptors, but caffeine has a more pronounced central nervous system stimulant effect.

Theobromine: Similar to theophylline, theobromine also relaxes smooth muscle and dilates bronchial airways, but it is less potent.

The uniqueness of this compound lies in its combination with glycine, which enhances its solubility and reduces gastric irritation compared to other theophylline derivatives .

Biological Activity

Theophylline sodium glycinate is a derivative of theophylline, a well-known bronchodilator used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound exhibits various biological activities, primarily through its effects on phosphodiesterase (PDE) inhibition, adenosine receptor antagonism, and modulation of inflammatory responses. This article delves into the biological activity of this compound, supported by research findings and data tables.

The molecular formula for this compound is C₉H₁₃N₅NaO₄, with a molecular weight of 278.22 g/mol. It acts primarily as a phosphodiesterase inhibitor , specifically targeting PDE3 and PDE4 enzymes, which are crucial in regulating cyclic AMP (cAMP) levels in cells. By inhibiting these enzymes, this compound leads to increased cAMP concentrations, promoting smooth muscle relaxation in the bronchial airways and pulmonary blood vessels .

Additionally, the compound functions as an adenosine receptor antagonist , blocking the action of adenosine that can induce bronchoconstriction. This dual mechanism contributes to its effectiveness in alleviating symptoms associated with bronchial hyperreactivity .

In Vitro Studies

In vitro studies have demonstrated that this compound can:

- Inhibit cAMP Hydrolysis : At concentrations ranging from 1 to 1000 μM, it effectively inhibits cAMP hydrolysis in bronchial tissue homogenates, leading to relaxation of human bronchus and pulmonary arteries .

- Induce Apoptosis : The compound has been shown to induce apoptosis in eosinophils by reducing levels of anti-apoptotic proteins like Bcl-2 when exposed to concentrations as low as 10 μg/mL over 24 hours .

- Modulate Inflammatory Cytokines : It inhibits NF-κB activation and decreases IL-6 levels in a concentration-dependent manner, showcasing its potential anti-inflammatory properties .

In Vivo Studies

In vivo experiments further elucidate its biological activity:

- Anti-inflammatory Effects : In male Swiss mice administered 100 mg/kg daily for nine days, this compound significantly increased IL-10 levels while inhibiting TNF-α and nitric oxide production, indicating robust anti-inflammatory activity .

- Bronchodilation : The compound's ability to relax airway smooth muscle was confirmed through various animal models, supporting its therapeutic use in respiratory conditions .

Table 1: Summary of Biological Activities

| Activity | Methodology | Result |

|---|---|---|

| cAMP Hydrolysis Inhibition | In vitro (Bronchial tissue) | IC₅₀ = 1-1000 μM |

| Apoptosis Induction | In vitro (Eosinophils) | Reduction of Bcl-2 at 10 μg/mL |

| NF-κB Activation Inhibition | In vitro | Decreased IL-6 levels |

| Anti-inflammatory Activity | In vivo (Mice) | Increased IL-10; decreased TNF-α |

Case Studies

Several case studies have examined the efficacy of this compound in clinical settings:

- Asthma Management : A study involving patients with moderate to severe asthma demonstrated that treatment with this compound led to significant improvements in lung function and reduced frequency of exacerbations compared to placebo .

- COPD Treatment : Another case study highlighted its use in patients with COPD, where it was found to enhance bronchodilation and improve quality of life metrics over a six-month treatment period .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of theophylline sodium glycinate in pulmonary edema, and how do its pharmacokinetic properties differ from other theophylline salts?

this compound primarily acts as a cGMP-specific phosphodiesterase (PDE) inhibitor, leading to bronchodilation and reduced inflammation in pulmonary edema . Its glycinate moiety enhances aqueous solubility compared to anhydrous theophylline, improving bioavailability and reducing gastrointestinal irritation . Methodologically, researchers should compare dissolution profiles and plasma concentration-time curves using in vitro models (e.g., simulated gastric fluid) and in vivo animal studies to quantify differences in absorption rates and bioavailability between salt forms .

Q. How can researchers validate the purity and stability of this compound in formulation studies?

Pharmacopeial standards (e.g., USP-NF) prescribe analytical methods such as high-performance liquid chromatography (HPLC) with UV detection for purity assessment and accelerated stability testing (40°C/75% RH for 6 months) to evaluate degradation products . Researchers should cross-reference USP monographs for acceptance criteria and employ mass spectrometry (MS) to identify impurities arising from glycinate degradation .

Q. What experimental models are suitable for assessing this compound’s efficacy in chronic obstructive pulmonary disease (COPD)?

Preclinical studies should use murine models of ovalbumin-induced airway hyperresponsiveness to measure bronchorelaxation effects. Clinically, randomized controlled trials (RCTs) with spirometry endpoints (e.g., FEV₁) are recommended, ensuring blinding and placebo controls to minimize bias . Dose-response relationships should be analyzed using nonlinear mixed-effects modeling (NONMEM) .

Advanced Research Questions

Q. How can contradictions in clinical trial data on this compound’s efficacy be systematically resolved?

Contradictions often arise from variability in patient populations or dosing regimens. Researchers should conduct meta-analyses with subgroup analyses (e.g., age, comorbidities) and assess risk of bias via Cochrane Collaboration tools. Sensitivity analyses can identify confounding factors, while in vitro CYP450 interaction studies may explain pharmacokinetic variability .

Q. What methodological considerations are critical when designing studies to compare this compound with newer PDE4 inhibitors?

Studies should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use a PICO framework: P opulation (COPD patients), I ntervention (this compound), C omparator (roflumilast), O utcome (exacerbation rates). Employ adaptive trial designs to adjust dosing based on interim pharmacokinetic data .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Process optimization should focus on reaction stoichiometry (1:1 theophylline:sodium glycinate) and pH control (8.5–9.0) to prevent glycinate dimerization. Techniques like recrystallization from ethanol-water mixtures and purity validation via nuclear magnetic resonance (NMR) spectroscopy are critical. Refer to USP guidelines for residual solvent limits .

Q. What strategies are effective in elucidating off-target effects of this compound in cardiovascular tissues?

Use ex vivo Langendorff heart models to assess coronary flow rates and arrhythmia risk. Transcriptomic profiling (RNA-seq) of cardiac tissue can identify PDE-independent pathways. Cross-reference adverse event databases (e.g., FAERS) to prioritize hypotheses .

Q. How should researchers address this compound’s pH-dependent solubility in biorelevant media?

Simulate gastrointestinal pH gradients using USP Apparatus II (paddle) dissolution testing with biorelevant media (e.g., FaSSGF, FaSSIF). Pair with computational modeling (GastroPlus®) to predict in vivo absorption and optimize formulation strategies like buffered tablets .

Q. Methodological Guidelines

- Data Analysis : For pharmacokinetic studies, use non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations, and compartmental models for dose optimization .

- Literature Review : Prioritize RCTs and systematic reviews indexed in PubMed/MEDLINE, excluding non-peer-reviewed sources (e.g., WebMD) per academic guidelines .

- Ethical Compliance : Adhere to ICH E6(R3) for clinical trials and disclose conflicts of interest per journal requirements (e.g., RSC guidelines) .

Properties

IUPAC Name |

sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905845 | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8000-10-0, 10092-68-9 | |

| Record name | Theophylline sodium glycinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, sodium salt, compd. with theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE SODIUM GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.